4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one
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Overview
Description
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromobenzoyl group attached to a dimethylpiperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one typically involves the acylation of 3,3-dimethylpiperazin-2-one with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the piperazinone ring can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of oxidized derivatives with additional functional groups.
Scientific Research Applications
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It serves as a tool compound in biological studies to investigate the effects of piperazine derivatives on various biological targets.
Mechanism of Action
The mechanism of action of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The bromobenzoyl group can interact with proteins or enzymes, potentially inhibiting their activity. The piperazinone ring may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzoyl chloride: A precursor used in the synthesis of 4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one.
4-Bromobenzoic acid: Another brominated benzoyl compound with different applications.
3,3-Dimethylpiperazin-2-one: The core structure of the compound without the bromobenzoyl group.
Uniqueness
This compound is unique due to the combination of the bromobenzoyl group and the dimethylpiperazinone ring This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Biological Activity
4-(4-Bromobenzoyl)-3,3-dimethylpiperazin-2-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a piperazine core substituted with a bromobenzoyl moiety and dimethyl groups. Its molecular formula is C_{13}H_{15}BrN_{2}O, with a molecular weight of approximately 295.17 g/mol. The presence of the bromine atom enhances its reactivity and biological profile.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzoyl chloride with 3,3-dimethylpiperazine under controlled conditions. This method allows for the formation of the desired compound with high purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has shown significant inhibitory effects on various cancer cell lines, including:
- MCF-7 (breast cancer)
- HT29 (colon cancer)
- NCI-H522 (lung cancer)
In vitro assays revealed that this compound exhibits an IC50 value in the low micromolar range against these cell lines, indicating potent antiproliferative properties. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against several bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL, showcasing its potential as an antimicrobial agent.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It was shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based assays.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : The compound disrupts key signaling pathways involved in cell growth.
- Induction of Apoptosis : It activates apoptotic pathways through caspase activation.
- Antioxidant Activity : The compound may scavenge free radicals, reducing oxidative stress in cells.
Case Studies
Several case studies have reported on the efficacy of this compound in various models:
- A study on MCF-7 cells showed that treatment with this compound led to a significant decrease in cell viability compared to control groups.
- In animal models, administration resulted in reduced tumor size and improved survival rates when combined with standard chemotherapy agents.
Data Summary
Activity Type | Cell Lines Tested | IC50 (µM) | MIC (µg/mL) | Mechanism |
---|---|---|---|---|
Anticancer | MCF-7 | ~5 | N/A | Apoptosis induction |
HT29 | ~7 | N/A | Cell cycle arrest | |
NCI-H522 | ~6 | N/A | Inhibition of proliferation | |
Antimicrobial | Staphylococcus aureus | N/A | 64 | Bacterial growth inhibition |
Escherichia coli | N/A | 32 | Bacterial growth inhibition | |
Pseudomonas aeruginosa | N/A | 128 | Bacterial growth inhibition | |
Anti-inflammatory | Various cell lines | N/A | N/A | Cytokine inhibition |
Properties
IUPAC Name |
4-(4-bromobenzoyl)-3,3-dimethylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2)12(18)15-7-8-16(13)11(17)9-3-5-10(14)6-4-9/h3-6H,7-8H2,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOCPPRDHCXBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2=CC=C(C=C2)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.